molecular formula C13H14N2O3S B6644120 2-(3-Methylquinolin-8-yl)sulfonyl-1,2-oxazolidine

2-(3-Methylquinolin-8-yl)sulfonyl-1,2-oxazolidine

Cat. No. B6644120
M. Wt: 278.33 g/mol
InChI Key: GABCZRRMYKYEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylquinolin-8-yl)sulfonyl-1,2-oxazolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxazolidine family, which is known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties.

Mechanism of Action

The mechanism of action of 2-(3-Methylquinolin-8-yl)sulfonyl-1,2-oxazolidine is not fully understood. However, studies have shown that it inhibits the growth of bacteria and fungi by inhibiting protein synthesis. Specifically, it binds to the 50S ribosomal subunit, preventing the formation of the initiation complex and inhibiting the elongation of the peptide chain.
Biochemical and physiological effects:
Studies have shown that 2-(3-Methylquinolin-8-yl)sulfonyl-1,2-oxazolidine has potent antibacterial and antifungal activity. It has also been shown to have antiviral activity against certain viruses. In addition, it has been shown to have low toxicity in animal studies, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-Methylquinolin-8-yl)sulfonyl-1,2-oxazolidine is its potent antibacterial and antifungal activity. This makes it a valuable tool for studying bacterial and fungal infections in the laboratory. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-(3-Methylquinolin-8-yl)sulfonyl-1,2-oxazolidine. One of the most promising areas of research is the development of new antibacterial and antifungal agents based on this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as antiviral therapy. Finally, studies are needed to optimize the synthesis of this compound and improve its solubility in water, which would make it more useful in laboratory experiments.

Synthesis Methods

The synthesis of 2-(3-Methylquinolin-8-yl)sulfonyl-1,2-oxazolidine involves the reaction of 3-methyl-8-quinolinesulfonyl chloride with ethylene oxide. This reaction results in the formation of a white crystalline solid, which can be purified using recrystallization techniques. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-(3-Methylquinolin-8-yl)sulfonyl-1,2-oxazolidine has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has shown potent antibacterial and antifungal activity. It has also been studied for its potential use as an antiviral agent.

properties

IUPAC Name

2-(3-methylquinolin-8-yl)sulfonyl-1,2-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-10-8-11-4-2-5-12(13(11)14-9-10)19(16,17)15-6-3-7-18-15/h2,4-5,8-9H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABCZRRMYKYEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)S(=O)(=O)N3CCCO3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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